

Application Note: Spectroscopic Characterization of 3-(2-Methoxyphenyl)benzoic acid

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Compound of Interest

Compound Name: 3-(2-Methoxyphenyl)benzoic acid

Cat. No.: B061581

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Abstract

This document provides a detailed protocol for the characterization of **3-(2-Methoxyphenyl)benzoic acid** using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These analytical techniques are fundamental in the structural elucidation and purity assessment of pharmaceutical intermediates and active pharmaceutical ingredients. This note includes predicted spectral data, detailed experimental procedures, and visual workflows to guide researchers in their analytical endeavors.

Introduction

3-(2-Methoxyphenyl)benzoic acid is a biphenyl derivative with potential applications in medicinal chemistry and materials science. Accurate structural confirmation and purity analysis are critical for its use in research and development. NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, while IR spectroscopy identifies the key functional groups present. This application note serves as a practical guide for the comprehensive spectroscopic characterization of this compound.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for **3-(2-Methoxyphenyl)benzoic acid**, the following tables present predicted data based on the analysis of structurally similar compounds and established spectroscopic principles.

Predicted ^1H NMR Data

The ^1H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the carboxylic acid proton. The chemical shifts are influenced by the electronic environment of each proton.

Table 1: Predicted ^1H NMR Chemical Shifts for **3-(2-Methoxyphenyl)benzoic acid**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
Carboxylic Acid (-COOH)	12.0 - 13.0	Singlet (broad)	1H
Aromatic Protons	7.0 - 8.2	Multiplet	8H
Methoxy Protons (-OCH ₃)	3.8 - 3.9	Singlet	3H

Predicted ^{13}C NMR Data

The ^{13}C NMR spectrum will provide information on all the unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the methoxy carbon.

Table 2: Predicted ^{13}C NMR Chemical Shifts for **3-(2-Methoxyphenyl)benzoic acid**

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
Carboxylic Acid Carbonyl (-COOH)	165 - 175
Aromatic Carbons	110 - 160
Methoxy Carbon (-OCH ₃)	55 - 60

Predicted IR Absorption Data

The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C-O stretches of the ether and carboxylic acid, and the C-H and C=C vibrations of the aromatic rings.

Table 3: Predicted IR Absorption Frequencies for **3-(2-Methoxyphenyl)benzoic acid**

Functional Group	Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Intensity
Carboxylic Acid	O-H Stretch	2500 - 3300	Broad
Carbonyl	C=O Stretch	1680 - 1710	Strong
Aromatic	C=C Stretch	1450 - 1600	Medium-Strong
Ether/Carboxylic Acid	C-O Stretch	1200 - 1300	Strong
Aromatic	C-H Bending (out-of-plane)	750 - 900	Strong

Experimental Protocols

The following are detailed protocols for acquiring NMR and IR spectra of **3-(2-Methoxyphenyl)benzoic acid**.

NMR Spectroscopy Protocol

3.1.1. Sample Preparation

- Weigh 5-10 mg of **3-(2-Methoxyphenyl)benzoic acid** and transfer it to a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is crucial for dissolving the sample and avoiding signal overlap.
- Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample.

- If necessary, filter the solution through a small plug of glass wool into a clean NMR tube to remove any particulate matter.

3.1.2. Data Acquisition

- Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Acquire a standard ^1H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
- Acquire a standard ^{13}C NMR spectrum. This will require a larger number of scans than the ^1H spectrum due to the lower natural abundance of ^{13}C . A proton-decoupled sequence is typically used.
- Process the acquired Free Induction Decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction.
- Reference the spectra using the residual solvent peak (e.g., DMSO at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C).

IR Spectroscopy Protocol

3.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

- Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or acetone.
- Record a background spectrum of the clean, empty ATR crystal.
- Place a small amount of the solid **3-(2-Methoxyphenyl)benzoic acid** onto the center of the ATR crystal.
- Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

3.2.2. Data Acquisition

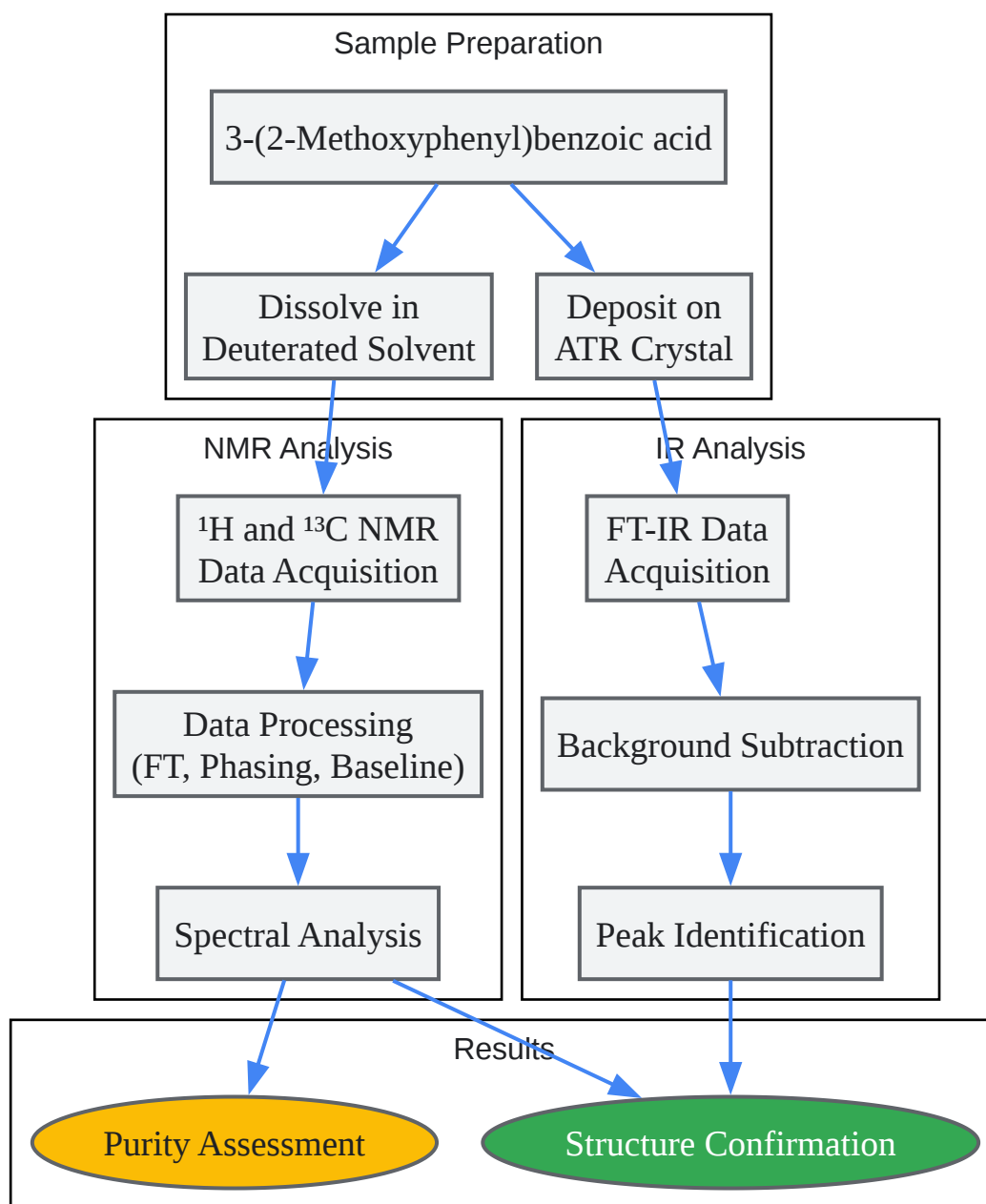
- Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- The spectrum is usually recorded in the range of 4000 to 400 cm^{-1} .
- After data collection, clean the ATR crystal thoroughly to remove all traces of the sample.

Visualizations

Molecular Structure

Caption: Molecular structure of **3-(2-Methoxyphenyl)benzoic acid**.

Experimental Workflow



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Caption: General workflow for spectroscopic characterization.

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